Cas no 1261987-75-0 (2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid)
2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-CARBOXY-4-CHLOROPHENYL)-4-CHLOROBENZOIC ACID
- 2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid, 95%
- 1261987-75-0
- MFCD18322358
- 4',5-Dichloro[1,1'-biphenyl]-2,3'-dicarboxylic acid
- DTXSID10691721
- 2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid
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- MDL: MFCD18322358
- Inchi: 1S/C14H8Cl2O4/c15-8-2-3-9(13(17)18)10(6-8)7-1-4-12(16)11(5-7)14(19)20/h1-6H,(H,17,18)(H,19,20)
- InChI Key: ACNHUTHABHJFKM-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C(=O)O)C1C=C(C=CC=1C(=O)O)Cl
Computed Properties
- Exact Mass: 309.9799641Da
- Monoisotopic Mass: 309.9799641Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 74.6Ų
2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB329634-5 g |
2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid, 95%; . |
1261987-75-0 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB329634-5g |
2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid, 95%; . |
1261987-75-0 | 95% | 5g |
€1159.00 | 2025-02-14 |
2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid Suppliers
2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Additional information on 2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid
Introduction to 2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid (CAS No. 1261987-75-0)
2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1261987-75-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This benzoic acid derivative, characterized by its dual chloro and carboxy functional groups, exhibits unique chemical properties that make it a valuable candidate for various applications, particularly in medicinal chemistry and drug development.
The molecular structure of 2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid consists of a benzoic acid core substituted with chloro groups at the 4-position and a carboxy group at the 3-position of the phenyl ring. This arrangement imparts distinct reactivity and binding affinity, which are critical for its potential use in synthesizing bioactive molecules. The presence of both chloro and carboxy functionalities allows for further chemical modifications, enabling the creation of more complex derivatives with tailored pharmacological properties.
In recent years, there has been growing interest in exploring the pharmacological potential of benzoic acid derivatives. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The specific arrangement of functional groups in 2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid makes it a particularly interesting molecule for further investigation.
One of the most compelling aspects of 2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid is its potential as a scaffold for drug discovery. The benzoic acid moiety is well-known for its ability to interact with biological targets, while the chloro substituents can enhance binding affinity and metabolic stability. This combination makes it an attractive candidate for developing novel therapeutic agents. Current research is focused on identifying new derivatives of this compound that may exhibit enhanced efficacy and reduced side effects compared to existing treatments.
Recent studies have highlighted the importance of benzoic acid derivatives in modulating inflammatory pathways. In particular, compounds with similar structural features to 2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid have been shown to inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to the production of pro-inflammatory mediators, making them prime targets for anti-inflammatory drugs. By developing new derivatives based on this scaffold, researchers aim to identify more potent and selective inhibitors that could lead to improved therapeutic outcomes.
The synthesis of 2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the chlorination of a benzoic acid derivative followed by functional group interconversion. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve efficiency and selectivity. These methods are crucial for producing compounds with the desired structural features while minimizing unwanted byproducts.
In addition to its pharmaceutical applications, 2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid has shown promise in other areas of research. For instance, it has been investigated as a potential intermediate in the synthesis of organic electronic materials. The conjugated system present in its structure allows for efficient charge transport, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices. This dual utility highlights the versatility of this compound and underscores its importance in both medicinal chemistry and materials science.
The biological activity of 2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid has been further explored through computational modeling and experimental studies. Molecular docking simulations have been used to predict how this compound might interact with biological targets such as enzymes and receptors. These studies provide valuable insights into its potential pharmacological effects and help guide the design of more effective derivatives.
One notable finding from recent research is the ability of 2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid to modulate certain signaling pathways associated with cancer cell growth. By inhibiting key enzymes involved in these pathways, it may be possible to develop new anticancer agents that are more effective than existing treatments. Preliminary experiments have shown promising results in cell culture models, suggesting that further investigation is warranted.
The development of new drugs is a complex process that requires extensive testing to ensure safety and efficacy. 2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid represents an early stage candidate that requires additional research before it can be considered for clinical use. However, its unique structural features and promising biological activity make it an exciting prospect for future drug development.
In conclusion,2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid (CAS No. 1261987-75-0) is a versatile compound with significant potential in pharmaceutical research. Its unique molecular structure and functional groups make it an attractive scaffold for developing novel therapeutic agents. Further research is needed to fully explore its pharmacological properties and applications, but initial findings suggest that it could play a valuable role in treating various diseases.
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